7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol
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Overview
Description
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol is a synthetic organic compound with the molecular formula C14H23D3O3. This compound is characterized by its unique structure, which includes a deuterium-labeled methyl group and multiple hydroxyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Alkyne Formation: The initial step involves the formation of an alkyne intermediate through a coupling reaction.
Hydroxylation: The alkyne intermediate is then subjected to hydroxylation to introduce hydroxyl groups at specific positions.
Deuterium Labeling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne moiety.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The deuterium-labeled methyl group can provide insights into metabolic pathways by acting as a tracer.
Comparison with Similar Compounds
Similar Compounds
2,4,7,9-Tetramethyldec-5-yne-4,7-diol: A non-ionic surfactant with similar structural features but without deuterium labeling.
2,4,7,9-Tetramethyldec-5-yne-4,7-diol (TMDD): Known for its applications as a surfactant and in toxicokinetic studies.
Uniqueness
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol is unique due to the presence of a deuterium-labeled methyl group, which makes it valuable for tracing studies in metabolic research. Its multiple hydroxyl groups also provide versatility in chemical reactions and interactions with biological molecules.
Properties
IUPAC Name |
2,4,9-trimethyl-7-(trideuteriomethyl)dec-5-yne-1,4,7-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3/i4D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXYUHWHUZSBY-GKOSEXJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(C)C)(C#CC(C)(CC(C)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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